N-(2,3,5,6-tetrafluorophenyl)acetamide
Overview
Description
2’,3’,5’,6’-Tetrafluoroacetanilide is a fluorinated aromatic compound characterized by the presence of four fluorine atoms at the 2’, 3’, 5’, and 6’ positions on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’,6’-Tetrafluoroacetanilide typically involves the acylation of 2’,3’,5’,6’-tetrafluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
2’,3’,5’,6’-Tetrafluoroaniline+Acetic Anhydride→2’,3’,5’,6’-Tetrafluoroacetanilide+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of 2’,3’,5’,6’-Tetrafluoroacetanilide may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’,6’-Tetrafluoroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.
Scientific Research Applications
2’,3’,5’,6’-Tetrafluoroacetanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,3’,5’,6’-Tetrafluoroacetanilide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in
Properties
IUPAC Name |
N-(2,3,5,6-tetrafluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c1-3(14)13-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCDYDHWZNJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466505 | |
Record name | 2',3',5',6'-tetrafluoroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1766-14-9 | |
Record name | 2',3',5',6'-tetrafluoroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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